molecular formula C19H21N5O2 B11267864 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11267864
M. Wt: 351.4 g/mol
InChI Key: BKXJZBYJELYVAN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups, including a tert-butyl group, a methoxy group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as pyridinium chlorochromate (PCC).

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using Friedel-Crafts alkylation.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature.

    Substitution: Aluminum chloride (AlCl3), alkyl halide, reflux conditions.

Major Products

    Oxidation: 4-tert-butyl-N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]benzamide.

    Reduction: 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzylamine.

    Substitution: Various alkyl-substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate biological activity. This can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. The tetrazole ring can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

4-tert-butyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H21N5O2/c1-19(2,3)14-7-5-13(6-8-14)18(25)21-15-9-10-17(26-4)16(11-15)24-12-20-22-23-24/h5-12H,1-4H3,(H,21,25)

InChI Key

BKXJZBYJELYVAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

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